molecular formula C11H15Cl2N B15309746 3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine

3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B15309746
M. Wt: 232.15 g/mol
InChI Key: LVCJJXBUJFIWPW-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one: Known for its anticancer activity.

    2,6-Dichlorobenzyl chloride: A precursor in the synthesis of various dichlorophenyl derivatives.

Uniqueness

3-(2,6-Dichlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dichlorophenyl group and dimethylpropan-1-amine backbone make it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5H,6-7,14H2,1-2H3

InChI Key

LVCJJXBUJFIWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC=C1Cl)Cl)CN

Origin of Product

United States

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